2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid
Description
Properties
CAS No. |
1159829-39-6 |
|---|---|
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-7-4-11-8(3-9(13)14)12(7)5-6/h1-2,4-5H,3H2,(H,13,14) |
InChI Key |
WJBHEUOQUFNEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2CC(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
6-Bromoimidazo[1,5-a]pyridine undergoes substitution at position 3 with potassium cyanide, introducing a nitrile group. Hydrolysis with aqueous HCl yields the acetic acid derivative:
This method is limited by the reactivity of the aryl bromide, necessitating electron-deficient rings or catalytic palladium assistance.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with boronic acids containing protected acetic acid groups (e.g., vinylboronic acid pinacol ester) enables direct installation. Post-coupling oxidation with ozone or KMnO₄ unveils the carboxylic acid:
This approach benefits from high regioselectivity but requires inert conditions and specialized catalysts.
Analytical Validation and Optimization
Purity Assessment
Recrystallization from ethyl acetate/n-hexane (1:1 v/v) removes byproducts, achieving >98% purity (HPLC). Melting points (76–78°C) and ¹H NMR (δ 7.21–8.19 ppm for aromatic protons) confirm structural integrity.
Yield Optimization
-
Microwave Assistance : Reducing reaction times from 24 hours to 10 minutes via microwave irradiation improves yields by 15–20%.
-
Solvent Systems : Ethanol/water mixtures (1:1) enhance solubility of intermediates, reducing side-product formation.
Industrial Scalability and Challenges
Large-scale synthesis faces hurdles in cost-effective bromine handling and catalyst recovery. Continuous flow systems mitigate these issues by improving heat transfer and reaction control. For example, microreactors achieve 85% yield in the cyclization step, compared to 72% in batch processes.
Emerging Methodologies
Chemical Reactions Analysis
Substitution Reactions at the Bromine Position
The bromine atom at position 6 is a key site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.
Example :
In analogous imidazo[1,2-a]pyridines, bromine undergoes Suzuki coupling with phenyl boronic acid under Pd(PPh₃)₄ catalysis to yield biaryl products . Similar reactivity is expected for the [1,5-a] isomer.
Functional Group Transformations of the Acetic Acid Moiety
The carboxylic acid group enables derivatization via esterification, amidation, or reduction:
Experimental Data :
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate (CAS 603311-76-8) is synthesized via acid-catalyzed esterification, demonstrating the feasibility of this pathway for the [1,5-a] analog .
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[1,5-a]pyridine core facilitates EAS at positions 2 and 7. Bromine’s electron-withdrawing effect directs incoming electrophiles:
| Electrophile | Conditions | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Position 2 | ~60* |
| Halogenation | Cl₂, FeCl₃ | Position 7 | ~50* |
*Predicted based on imidazo[1,2-a]pyridine analogs.
Metalation and Directed ortho-Metallation
The bromine atom can act as a directing group for lithiation:
-
Lithiation : Using LDA or n-BuLi at −78°C generates a lithiated intermediate at position 5, which reacts with electrophiles (e.g., DMF for formylation) .
Synthetic Utility :
This strategy enables access to polysubstituted derivatives for medicinal chemistry applications .
Decarboxylation Reactions
Under basic or thermal conditions, the acetic acid group undergoes decarboxylation:
| Conditions | Product | Notes |
|---|---|---|
| CuO, quinoline, Δ | 6-bromoimidazo[1,5-a]pyridine | Yields unsubstituted core |
Stability and Reactivity Insights
-
pH Sensitivity : The carboxylic acid group (pKa ~4.7) deprotonates in basic media, enhancing solubility but reducing electrophilicity .
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
Predicted Collision Cross Section (CCS) Data
The compound’s adducts exhibit distinct CCS values (Ų), relevant for mass spectrometry characterization :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 254.976 | 148.2 |
| [M+Na]+ | 276.958 | 151.7 |
Scientific Research Applications
GSK-3β Inhibition
Mechanism of Action
GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, cell division, and apoptosis. Inhibition of GSK-3β has been linked to therapeutic effects in mood disorders and neurodegenerative diseases such as Alzheimer's. The imidazo[1,5-a]pyridine scaffold, which includes 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid, has shown promise as a GSK-3β inhibitor.
Research Findings
Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit potent GSK-3β inhibition with nanomolar IC50 values. For example, compounds derived from this scaffold have been optimized for improved central nervous system (CNS) permeability and bioavailability through structure-based drug design and molecular dynamics simulations .
Cancer Therapy
Targeting c-KIT Kinase
The compound is also being investigated for its ability to inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). c-KIT mutations drive tumorigenesis in these cancers, making it an attractive target for therapy .
Pharmaceutical Development
Patents have been filed for the synthesis of imidazo[1,5-a]pyridine derivatives that include this compound as part of their structure. These compounds are proposed for the treatment of cancers associated with c-KIT mutations .
Treatment of Inflammatory and Autoimmune Diseases
Inhibition of IRAK Kinases
Another area of application is the inhibition of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4. These kinases are crucial in mediating inflammatory responses and are implicated in autoimmune diseases. Compounds designed to inhibit IRAK kinases can potentially reduce inflammation and improve outcomes in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Clinical Implications
The development of selective IRAK inhibitors is essential to minimize off-target effects often associated with kinase inhibitors. The selectivity achieved by compounds like this compound could lead to better therapeutic profiles and reduced toxicity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Ethyl 6-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 26)
- Structure : Replaces the bromine at position 6 with a pyridin-3-yl group and substitutes the acetic acid with an ethyl ester.
- Synthesis : Synthesized via Suzuki-Miyaura coupling of 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (24) with pyridin-3-ylboronic acid (64% yield) .
- The ester group may lower solubility compared to the carboxylic acid in the target compound.
Ethyl 6-{5-[(Propan-2-yl)Oxy]Pyridin-3-yl}imidazo[1,5-a]pyridine-3-carboxylate (Compound 27)
- Structure : Features a 5-isopropoxy-substituted pyridin-3-yl group at position 6 and an ethyl ester at position 3.
- Synthesis : Higher yield (93%) compared to Compound 26 due to enhanced electron-donating effects from the isopropoxy group, facilitating cross-coupling reactivity .
- The ester group may require hydrolysis to the carboxylic acid for enhanced target engagement.
Analogous Acetic Acid Derivatives with Different Heterocycles
2-[4-Methyl-6-Oxo-2-(Pyridin-3-yl)-1,6-Dihydropyrimidin-5-yl]Acetic Acid (CAS 1118787-12-4)
2-{5,7-Dimethyl-2-Oxo-1H,2H,4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidin-6-yl}Acetic Acid (CAS 1305710-90-0)
- Structure : Pyrazolo[1,5-a]pyrimidine core with methyl groups and an acetic acid substituent.
- Molecular Formula : C₁₀H₁₅N₃O₃ (MW 225.25) .
- Key Differences: The saturated pyrazolopyrimidine core reduces aromaticity, impacting π-π interactions.
Isomeric and Functional Group Variants
Ethyl 2-(6-Bromoimidazo[1,2-a]Pyridin-3-yl)Acetate (CAS 603311-76-8)
Methyl 2-(6-Bromo-1-Methyl-3-Oxoimidazo[1,5-a]Pyridin-2(3H)-Yl)Acetate
Biological Activity
2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid is a compound belonging to the imidazopyridine class, characterized by a bromine atom at the 6th position of the imidazo[1,5-a]pyridine ring and an acetic acid moiety at the 3rd position. This compound has drawn attention for its potential biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The following sections provide a detailed analysis of its biological activity based on recent studies and findings.
The molecular formula for this compound is C_10H_8BrN_3O_2, with a molecular weight of approximately 284.09 g/mol. The structure includes an imidazopyridine core which is known to enhance biological activity due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit certain kinases or phosphatases that play crucial roles in cell signaling related to inflammation and tumor growth .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a potential therapeutic agent against resistant bacterial infections .
Antiviral Activity
The compound has also shown promise in antiviral applications. Studies focusing on its effect against viral pathogens indicate that it may inhibit viral replication through interference with viral entry or replication mechanisms .
Anti-inflammatory Activity
In models of inflammation, this compound has been observed to reduce inflammatory markers significantly. It appears to downregulate cytokines such as TNF-alpha and IL-6, which are pivotal in mediating inflammatory responses .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. It has been found to induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Inhibition of Cancer Cell Growth : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM .
- Antimicrobial Efficacy : A study assessing its antimicrobial properties against multidrug-resistant strains found that it effectively inhibited growth at concentrations lower than traditional antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at the bromine position and variations in the acetic acid moiety significantly affect biological activity. For instance, substituting bromine with other halogens or functional groups can enhance or diminish potency against specific targets .
Q & A
Q. What are the recommended synthetic routes for 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid?
The synthesis typically involves bromination of imidazo[1,5-a]pyridine precursors followed by functionalization with acetic acid derivatives. For example:
- Bromination : Reacting imidazo[1,5-a]pyridine derivatives with brominating agents (e.g., NBS or Br₂ in DMF) at the 6-position .
- Acetic Acid Attachment : Coupling the brominated intermediate with activated acetic acid groups (e.g., via nucleophilic substitution or palladium-catalyzed cross-coupling) .
- Purification : Column chromatography using solvent systems like hexane/ethyl acetate (gradient elution) or reverse-phase HPLC for high-purity isolation .
Q. How is the compound characterized for structural confirmation?
Key analytical methods include:
- NMR Spectroscopy : and NMR to confirm the imidazo[1,5-a]pyridine core and bromine/acetate substituents .
- LCMS/HPLC : Retention time (e.g., 1.23 minutes under SQD-FA05 conditions) and mass spectrometry (e.g., m/z 757 [M+H]⁺ for a related compound) verify molecular weight and purity .
- Elemental Analysis : Combustion analysis to validate C, H, N, and Br content .
Q. What are the common reactivity patterns of this compound?
The bromine atom at the 6-position is reactive in:
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to form biaryl derivatives .
- Nucleophilic Substitutions : Replacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
The acetic acid moiety can participate in esterification or amide bond formation for further derivatization .
Q. How is the compound purified after synthesis?
- Chromatography : Silica gel chromatography (hexane/ethyl acetate) for intermediate purification.
- Recrystallization : Ethanol/water mixtures for final crystallization to achieve >95% purity .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties?
DFT studies (e.g., using B3LYP functionals) can:
Q. What crystallographic tools are used to resolve its 3D structure?
Q. How does the compound perform in mechanistic studies of catalytic reactions?
- Kinetic Isotope Effects (KIE) : To probe rate-determining steps in palladium-catalyzed couplings.
- In Situ NMR Monitoring : Track intermediates (e.g., oxidative addition complexes) during cross-coupling .
- DFT-Based Mechanistic Pathways : Simulate transition states for bromine substitution or acetate migration .
Q. What in vitro assays evaluate its biological potential?
- Enzyme Inhibition : Screening against kinases (e.g., EGFR) using fluorescence polarization assays.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values reported for related imidazo[1,5-a]pyridines) .
- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to assess half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
